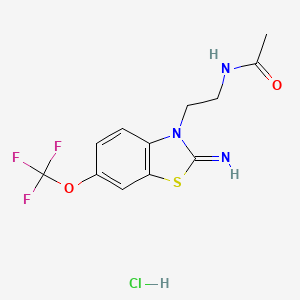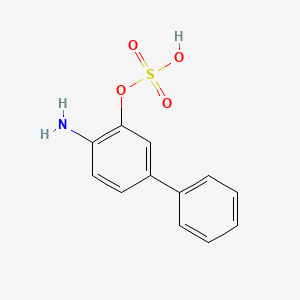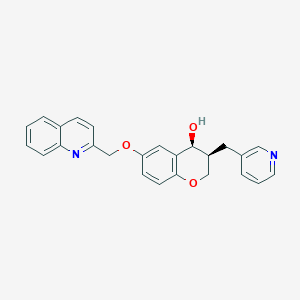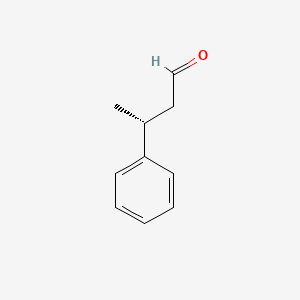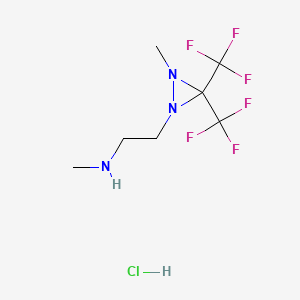
N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride: is a synthetic organic compound characterized by its unique diaziridine ring structure and the presence of trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride typically involves the following steps:
Formation of the Diaziridine Ring: The diaziridine ring is formed by the reaction of a suitable precursor, such as a diaziridine derivative, with N,N-dimethylamine under controlled conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a fluorination reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various chemical reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine:
Drug Development: It is investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry:
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
作用機序
The mechanism of action of N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups and diaziridine ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to its observed effects.
類似化合物との比較
N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine: The parent compound without the monohydrochloride salt.
N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine dihydrochloride: A similar compound with two hydrochloride groups.
Uniqueness: N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride is unique due to its specific monohydrochloride salt form, which enhances its stability and solubility compared to its parent compound and other derivatives. This uniqueness makes it particularly valuable in applications requiring high stability and solubility.
特性
CAS番号 |
106036-82-2 |
|---|---|
分子式 |
C7H12ClF6N3 |
分子量 |
287.63 g/mol |
IUPAC名 |
N-methyl-2-[2-methyl-3,3-bis(trifluoromethyl)diaziridin-1-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11F6N3.ClH/c1-14-3-4-16-5(15(16)2,6(8,9)10)7(11,12)13;/h14H,3-4H2,1-2H3;1H |
InChIキー |
SFRLVUWXBHWICN-UHFFFAOYSA-N |
正規SMILES |
CNCCN1C(N1C)(C(F)(F)F)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


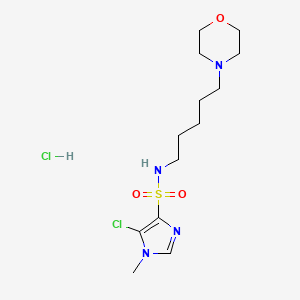
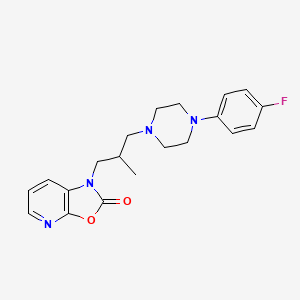
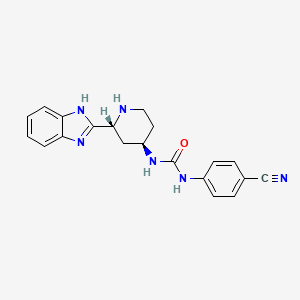
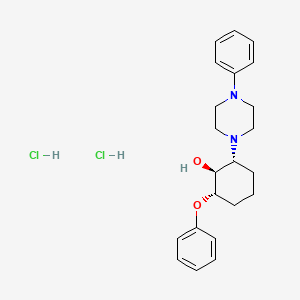
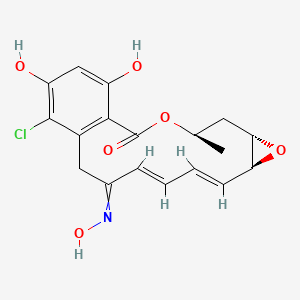
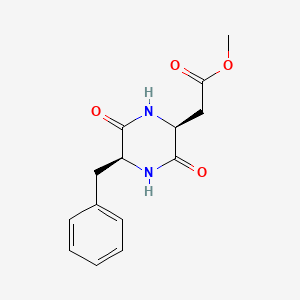

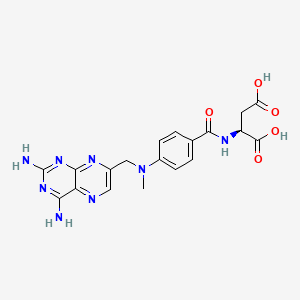
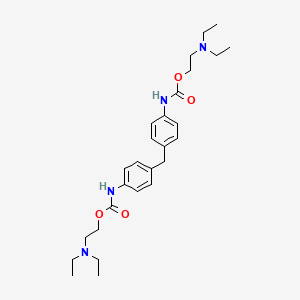
![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)
